REACTION_CXSMILES
|
COC1C=C(C=CC=CC(N2CCN(CC[N:30]3[C:39]4[C:38](=[O:40])[N:36]([CH3:37])[C:35](=[O:41])[N:34]([CH3:42])[C:33]=4[N:32]=[CH:31]3)CC2)=O)C=CC=1OCOCCOC.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])O.[Na+]>CO>[N:36]1([C:38](=[O:40])[C:39]2[NH:30][CH:31]=[N:32][C:33]=2[N:34]([CH3:42])[C:35]1=[O:41])[CH3:37] |f:1.2,3.4|
|
Name
|
theophylline
|
Quantity
|
502 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OCOCCOC)C=CC=CC(=O)N1CCN(CC1)CCN1C=NC=2N(C(N(C)C(C12)=O)=O)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with chloroform-methanol (50:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CNC2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=C(C=CC=CC(N2CCN(CC[N:30]3[C:39]4[C:38](=[O:40])[N:36]([CH3:37])[C:35](=[O:41])[N:34]([CH3:42])[C:33]=4[N:32]=[CH:31]3)CC2)=O)C=CC=1OCOCCOC.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])O.[Na+]>CO>[N:36]1([C:38](=[O:40])[C:39]2[NH:30][CH:31]=[N:32][C:33]=2[N:34]([CH3:42])[C:35]1=[O:41])[CH3:37] |f:1.2,3.4|
|
Name
|
theophylline
|
Quantity
|
502 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OCOCCOC)C=CC=CC(=O)N1CCN(CC1)CCN1C=NC=2N(C(N(C)C(C12)=O)=O)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with chloroform-methanol (50:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CNC2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=C(C=CC=CC(N2CCN(CC[N:30]3[C:39]4[C:38](=[O:40])[N:36]([CH3:37])[C:35](=[O:41])[N:34]([CH3:42])[C:33]=4[N:32]=[CH:31]3)CC2)=O)C=CC=1OCOCCOC.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])O.[Na+]>CO>[N:36]1([C:38](=[O:40])[C:39]2[NH:30][CH:31]=[N:32][C:33]=2[N:34]([CH3:42])[C:35]1=[O:41])[CH3:37] |f:1.2,3.4|
|
Name
|
theophylline
|
Quantity
|
502 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OCOCCOC)C=CC=CC(=O)N1CCN(CC1)CCN1C=NC=2N(C(N(C)C(C12)=O)=O)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with chloroform-methanol (50:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CNC2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=C(C=CC=CC(N2CCN(CC[N:30]3[C:39]4[C:38](=[O:40])[N:36]([CH3:37])[C:35](=[O:41])[N:34]([CH3:42])[C:33]=4[N:32]=[CH:31]3)CC2)=O)C=CC=1OCOCCOC.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])O.[Na+]>CO>[N:36]1([C:38](=[O:40])[C:39]2[NH:30][CH:31]=[N:32][C:33]=2[N:34]([CH3:42])[C:35]1=[O:41])[CH3:37] |f:1.2,3.4|
|
Name
|
theophylline
|
Quantity
|
502 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OCOCCOC)C=CC=CC(=O)N1CCN(CC1)CCN1C=NC=2N(C(N(C)C(C12)=O)=O)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with chloroform-methanol (50:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CNC2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=C(C=CC=CC(N2CCN(CC[N:30]3[C:39]4[C:38](=[O:40])[N:36]([CH3:37])[C:35](=[O:41])[N:34]([CH3:42])[C:33]=4[N:32]=[CH:31]3)CC2)=O)C=CC=1OCOCCOC.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])O.[Na+]>CO>[N:36]1([C:38](=[O:40])[C:39]2[NH:30][CH:31]=[N:32][C:33]=2[N:34]([CH3:42])[C:35]1=[O:41])[CH3:37] |f:1.2,3.4|
|
Name
|
theophylline
|
Quantity
|
502 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OCOCCOC)C=CC=CC(=O)N1CCN(CC1)CCN1C=NC=2N(C(N(C)C(C12)=O)=O)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with chloroform-methanol (50:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CNC2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |